1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 2097936-16-6
VCID: VC6471367
InChI: InChI=1S/C15H20N2O2/c1-12-7-3-4-8-13(12)17-14(18)16-11-15(19)9-5-2-6-10-15/h3-5,7-9,19H,2,6,10-11H2,1H3,(H2,16,17,18)
SMILES: CC1=CC=CC=C1NC(=O)NCC2(CCCC=C2)O
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea

CAS No.: 2097936-16-6

Cat. No.: VC6471367

Molecular Formula: C15H20N2O2

Molecular Weight: 260.337

* For research use only. Not for human or veterinary use.

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea - 2097936-16-6

Specification

CAS No. 2097936-16-6
Molecular Formula C15H20N2O2
Molecular Weight 260.337
IUPAC Name 1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea
Standard InChI InChI=1S/C15H20N2O2/c1-12-7-3-4-8-13(12)17-14(18)16-11-15(19)9-5-2-6-10-15/h3-5,7-9,19H,2,6,10-11H2,1H3,(H2,16,17,18)
Standard InChI Key BHZPFBPJDMXEEI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NCC2(CCCC=C2)O

Introduction

The compound 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is a synthetic organic molecule with potential applications in medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its structural components suggest it could exhibit biological activities similar to other urea derivatives. This article will explore the compound's structure, potential biological activities, and synthesis methods, drawing parallels with related compounds.

Antitumor Activity

Compounds with similar urea linkages have been studied for their antitumor effects. These compounds often work by inducing DNA damage through cross-linking and single-strand breaks, which are pivotal in cancer therapy. The presence of a hydroxycyclohexenyl group could enhance the compound's ability to interact with DNA or enzymes involved in cancer cell proliferation.

Enzyme Interaction

Urea derivatives are known to interact with various enzymes. For instance, thiourea skeletons are used in the development of urease inhibitors, which are important for treating conditions like peptic ulcers and kidney stones . Although not directly related, the structural similarity suggests potential enzyme interaction capabilities.

Synthesis and Preparation

The synthesis of this compound would likely involve starting materials such as cyclohexenone derivatives and appropriate amines. Reaction conditions could be optimized for high yield and purity using solvent-free conditions or microwave-assisted synthesis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
Hydroxylated ChloroethylnitrosoureasVariesAntitumor effectsStructural modifications influence activity
3-HydroxycyclohexenoneC6H8O2Potential enzyme inhibitionSimilar structural features
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea HybridsVariesUrease inhibitionThiourea skeleton is crucial for activity

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